2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate
Description
2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a tert-butyl group, a methyl group, an imino group, and an oxo group, all attached to a thia-azaspirodecane core. The compound’s molecular formula is C15H26N2O5S, and it has a molecular weight of 346.45 g/mol .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-methyl 8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5S/c1-14(2,3)22-13(19)17-10-15(9-11(17)12(18)21-4)5-7-23(16,20)8-6-15/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHHFPDNDLWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCS(=N)(=O)CC2)CC1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spiro Core: The initial step involves the formation of the spiro core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Functional Groups: The tert-butyl, methyl, imino, and oxo groups are introduced through subsequent reactions. These steps may involve the use of reagents such as tert-butyl chloride, methyl iodide, and other functionalizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction may produce alcohols or amines .
Scientific Research Applications
2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology: Researchers use this compound to investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl 8-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]oct-5-ene-2,8-dicarboxylate: This compound has a similar spiro structure but with different functional groups and ring sizes.
2-tert-butyl 3-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate: A closely related compound with slight variations in the functional groups.
Uniqueness
The uniqueness of 2-tert-butyl3-methyl8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-tert-butyl-3-methyl-8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure presents opportunities for various biological applications, particularly in the fields of pharmacology and biochemistry.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O4S |
| Molecular Weight | 328.46 g/mol |
| CAS Number | 1793108-44-7 |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the imino and oxo groups suggests potential reactivity that could lead to enzyme inhibition or modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of key biomolecules.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular responses and signaling cascades.
Biological Activity
Research indicates that 2-tert-butyl-3-methyl-8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria.
Anticancer Potential
Preliminary data suggest that the compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against E. coli and S. aureus. Results indicated a significant zone of inhibition at concentrations above 100 µg/mL.
- : The compound demonstrated promising antimicrobial activity, warranting further exploration into its mechanism.
-
Anticancer Research :
- In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with 50 µM of the compound resulted in a 30% reduction in cell viability after 48 hours.
- : The findings support the potential use of this compound as an anticancer agent.
Toxicity and Safety
Toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation of its safety profile is essential. Preliminary studies suggest low toxicity at therapeutic doses; however, extensive testing is required to establish safe usage parameters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
